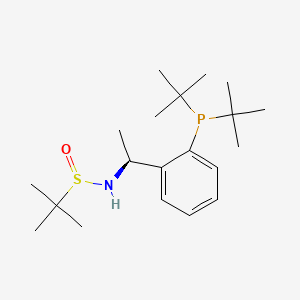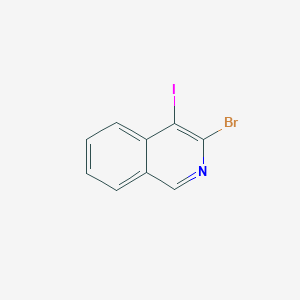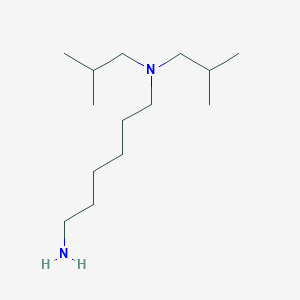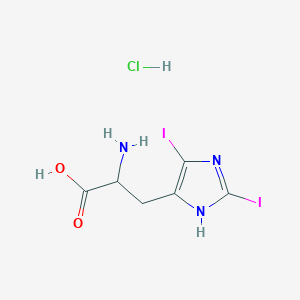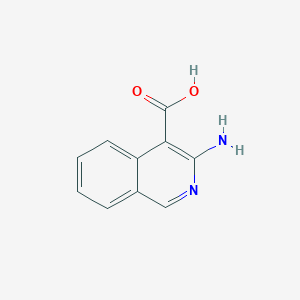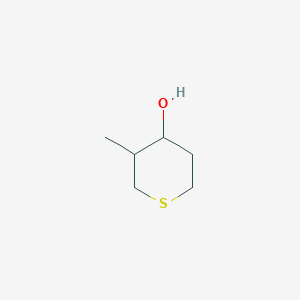![molecular formula C27H29N5O4 B13657417 Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)
Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate is a complex organic compound featuring a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the pyrrolidine and carbamate groups. Common synthetic routes include:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Group: This step often involves nucleophilic substitution reactions.
Formation of the Carbamate Group: This can be done by reacting the amine with phenyl chloroformate or similar reagents under mild conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl chloroformate for carbamate formation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable interactions through hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target protein .
Comparison with Similar Compounds
Similar Compounds
Phenyl Carbamate: A simpler analog with similar functional groups but lacking the complex imidazo[1,2-b]pyridazine core.
Methyl Carbamate: Another analog used in various industrial applications.
Uniqueness
Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate is unique due to its complex structure, which allows for specific interactions with biological targets, making it a valuable compound in drug design and medicinal chemistry .
Properties
Molecular Formula |
C27H29N5O4 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
phenyl N-[(3R)-1-[3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C27H29N5O4/c1-17-14-22(31-13-12-20(16-31)29-27(33)36-21-8-6-5-7-9-21)26-28-18(2)25(32(26)30-17)19-10-11-23(34-3)24(15-19)35-4/h5-11,14-15,20H,12-13,16H2,1-4H3,(H,29,33)/t20-/m1/s1 |
InChI Key |
FRUASAKWCGALLP-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=NN2C(=C(N=C2C(=C1)N3CC[C@H](C3)NC(=O)OC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC1=NN2C(=C(N=C2C(=C1)N3CCC(C3)NC(=O)OC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


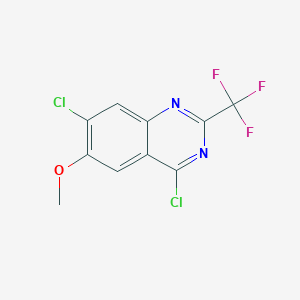

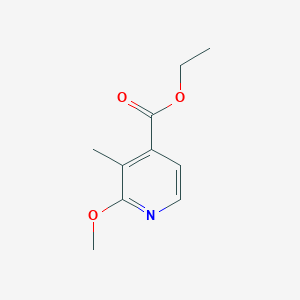
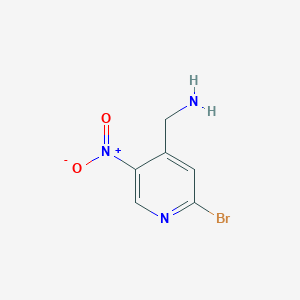
![5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13657353.png)
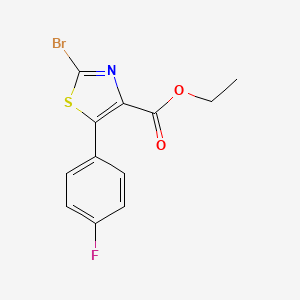
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
